REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[S:6][CH:7]=[C:8]([CH2:11][O:12]C(=O)C)[C:9]=1[Cl:10])=[O:4].[OH-].[Na+]>O1CCOCC1.O>[C:3]([C:5]1[S:6][CH:7]=[C:8]([CH2:11][OH:12])[C:9]=1[Cl:10])([OH:4])=[O:2] |f:1.2|
|
Name
|
2-methoxycarbonyl-3-chloro-4-(acetoxymethyl)thiophene
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Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC=C(C1Cl)COC(C)=O
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 1 hour the dioxane was removed in vacuo
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
the aqueous solution washed with ethyl acetate (2×1 00 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous layer was brought to pH 2 by addition of concentrated HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with n-butanol (4×200 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting solid dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C=1SC=C(C1Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |